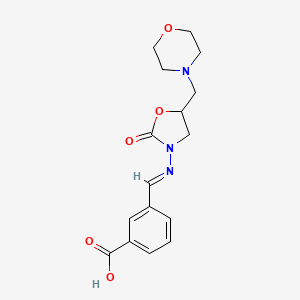

AMOZ-CHPh-3-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19N3O5 |

|---|---|

Molecular Weight |

333.34 g/mol |

IUPAC Name |

3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid |

InChI |

InChI=1S/C16H19N3O5/c20-15(21)13-3-1-2-12(8-13)9-17-19-11-14(24-16(19)22)10-18-4-6-23-7-5-18/h1-3,8-9,14H,4-7,10-11H2,(H,20,21)/b17-9+ |

InChI Key |

OQJCLWFVHKDQHT-RQZCQDPDSA-N |

Isomeric SMILES |

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC(=CC=C3)C(=O)O |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC(=CC=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of AMOZ-CHPh-3-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMOZ-CHPh-3-acid is a haptenized derivative of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the nitrofuran antibiotic furaltadone. The synthesis of such haptens is crucial for the development of immunoassays for monitoring furaltadone residues in food products. This guide provides a comprehensive overview of the synthesis and purification of this compound, based on established chemical principles and available scientific literature. The methodologies described herein are critical for researchers and professionals involved in analytical method development, drug metabolism studies, and food safety.

The synthesis of this compound involves the derivatization of AMOZ with 2-(3-formylphenoxy)acetic acid. This process creates a stable conjugate that can be used to generate antibodies for sensitive and specific detection of AMOZ.

Data Presentation

Table 1: Summary of Key Reagents and Plausible Reaction Parameters

| Compound/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Role | Plausible Reaction Conditions |

| AMOZ | C₈H₁₅N₃O₃ | 201.22 | Starting Material | - |

| 2-(3-formylphenoxy)acetic acid | C₉H₈O₄ | 180.16 | Reagent | - |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent | 1.5-2.0 equivalents |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous |

| Reaction Temperature | - | - | Parameter | Room Temperature |

| Reaction Time | - | - | Parameter | 12-24 hours |

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol outlines a plausible method for the synthesis of this compound based on the likely reaction between AMOZ and 2-(3-formylphenoxy)acetic acid, as suggested by the work of Xu et al. (2013)[1]. The reaction proceeds via a reductive amination pathway.

Materials:

-

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

-

2-(3-formylphenoxy)acetic acid

-

Sodium triacetoxyborohydride (STAB)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Argon or Nitrogen gas

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-(3-formylphenoxy)acetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) (1.0 equivalent) to the solution. Stir the mixture at room temperature for 30 minutes.

-

To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes.

-

Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product can be purified using a combination of column chromatography and recrystallization to achieve high purity.

1. Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a common starting point for purifying polar amine compounds. The optimal solvent system should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a silica gel column in the initial, less polar eluent.

-

Dissolve the crude product in a minimal amount of the mobile phase or DCM.

-

Load the sample onto the column.

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

2. Recrystallization:

-

Solvent System: A suitable solvent system for recrystallization might include a mixture of a good solvent (e.g., methanol or ethanol) and a poor solvent (e.g., diethyl ether or hexane).

-

Procedure:

-

Dissolve the product from column chromatography in a minimum amount of the hot "good" solvent.

-

Slowly add the "poor" solvent until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

-

Visualization of Workflows and Pathways

Caption: Synthetic workflow for this compound.

References

Technical Guide on the Solubility and Stability of AMOZ and General Methodologies for Novel Compounds

Disclaimer: As of November 2025, publicly available scientific literature and chemical databases do not contain specific data for a compound named "AMOZ-CHPh-3-acid". This guide provides comprehensive information on the solubility and stability of the structurally related and well-documented compound AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone) , a known metabolite of the nitrofuran antibiotic furaltadone.[1][2][3] Additionally, this document outlines standard experimental protocols for determining these critical parameters for any new chemical entity.

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of novel compounds.

Part 1: Physicochemical Properties of AMOZ

AMOZ is a key marker for monitoring the use of furaltadone in food-producing animals due to its stability and persistence in tissues.[2][3]

Solubility Profile of AMOZ

The solubility of AMOZ has been determined in various common laboratory solvents. This data is crucial for preparing stock solutions and conducting in vitro assays.

| Solvent | Concentration | Notes |

| Dimethylformamide (DMF) | 2 mg/mL | - |

| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Also reported as 100 mg/mL with ultrasonic assistance. |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | - |

| Ethanol | Insoluble | - |

Table 1: Quantitative Solubility Data for AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone).

Stability Profile of AMOZ

AMOZ exhibits significant stability under various storage and processing conditions, which is a key aspect of its role as a chemical marker.

| Condition | Duration | Stability Outcome |

| Storage at -20°C | ≥ 4 years | Compound remains stable. |

| Storage at -20°C (in tissue) | 8 months | Concentration in pig muscle and liver did not drop significantly. |

| Standard Solutions in Methanol at 4°C | 10 months | Stock and working solutions were stable. |

| Cooking (Frying, Grilling, Roasting, Microwaving) | Standard cooking times | 67-100% of residues remained, indicating high resistance to heat. |

Table 2: Stability Data for AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone).

Part 2: Standard Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of a new chemical entity, such as the titular "this compound".

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of a test compound in a specific solvent at a controlled temperature.

Materials:

-

Test compound (solid form)

-

Selected solvent(s) (e.g., water, PBS, organic solvents)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of the solid test compound to a glass vial. The excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise, known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or on a stirrer plate set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection: Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particulates. This clear filtrate is the saturated solution.

-

Quantification:

-

Prepare a series of standard solutions of the test compound with known concentrations.

-

Generate a calibration curve using an appropriate analytical method (e.g., HPLC-UV).

-

Analyze the filtered saturated solution to determine the concentration of the dissolved compound by comparing the result to the calibration curve.

-

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature and for the specific solvent used.

Experimental Protocol for Chemical Stability Assessment

This protocol outlines a general procedure for evaluating the stability of a drug candidate under various environmental conditions, as recommended by regulatory guidelines.

Objective: To assess the chemical stability of a test compound under defined conditions (e.g., temperature, humidity, pH, light) over time.

Materials:

-

Test compound

-

Appropriate solvents or formulation buffers

-

Vials (clear and amber glass)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber

-

pH meter

-

Analytical instrumentation (e.g., HPLC with a stability-indicating method)

Procedure:

-

Method Development: Develop and validate a stability-indicating analytical method (typically HPLC) that can separate the parent compound from its potential degradation products.

-

Sample Preparation: Prepare solutions of the test compound at a known concentration in the desired solvent or formulation. For solid-state stability, weigh the compound directly into vials.

-

Storage Conditions: Distribute the samples across a range of storage conditions. Common conditions include:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

Frozen: -20°C ± 5°C

-

-

Photostability Testing: Expose a batch of samples to a light source according to ICH Q1B guidelines, while keeping a control sample protected from light.

-

pH Stability: For solutions, prepare samples in a range of buffers (e.g., pH 3, 7, 9) to assess stability at different pH levels.

-

Time Points: Establish a schedule for pulling samples from each storage condition for analysis. For accelerated studies, this might be 0, 1, 3, and 6 months. For long-term studies, it could be 0, 3, 6, 9, 12, 18, and 24 months.

-

Analysis: At each time point, analyze the samples using the validated stability-indicating method. Key parameters to assess include:

-

Appearance: Visual inspection for color change or precipitation.

-

Assay: Quantification of the remaining parent compound.

-

Degradation Products: Identification and quantification of any new peaks.

-

pH: Measurement for liquid formulations.

-

-

Evaluation: Determine the rate of degradation and identify the conditions under which the compound is stable. This data is used to establish a re-test period or shelf-life and recommended storage conditions.

Part 3: Conceptual Workflow for Characterization

For any new chemical entity, a structured workflow is essential to efficiently characterize its fundamental physicochemical properties. The following diagram illustrates a logical progression for the assessment of solubility and stability.

Caption: A conceptual workflow for the solubility and stability characterization of a new chemical entity.

References

An In-depth Technical Guide to AMOZ-CHPh-3-O-C-acid and Related Haptens for Immunoassay Development

A Note on Chemical Nomenclature: The compound "AMOZ-CHPh-3-acid" as specified in the topic query does not correspond to a standard chemical name found in the scientific literature or commercial catalogs. Based on available data, it is highly probable that this is a slight misnomer for a related group of compounds, most notably AMOZ-CHPh-3-O-C-acid (CAS No. 1416047-55-6). This guide will focus on this identifiable compound and its analogs, which are derivatives of AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone), a key metabolite of the nitrofuran antibiotic, furaltadone. These derivatives are primarily synthesized as haptens for the development of immunoassays to detect furaltadone residues in food products.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of these AMOZ-derived haptens.

Commercial Suppliers of AMOZ and its Derivatives

AMOZ and its deuterated forms are available from several chemical suppliers. The specific hapten, AMOZ-CHPh-3-O-C-acid, is less commonly listed but can be sourced from specialized vendors or synthesized in-house.

| Compound | Supplier(s) | CAS Number | Notes |

| AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone) | MedChemExpress, Cayman Chemical, LGC Standards, Sigma-Aldrich | 43056-63-9 | Analytical standard, metabolite of furaltadone. |

| AMOZ-d5 | Sigma-Aldrich | 1017793-94-0 | Deuterated internal standard for mass spectrometry. |

| AMOZ-CHPh-3-O-C-acid | MedChemExpress, ChemBK | 1416047-55-6 | Immunizing hapten. |

Core Concepts: Furaltadone Metabolism and Hapten Synthesis

Furaltadone, a nitrofuran antibiotic, is rapidly metabolized in animals to form tissue-bound residues. The primary metabolite, AMOZ, is stable and serves as a marker for furaltadone use. To detect AMOZ using immunoassays like ELISA, it must be chemically modified to become immunogenic. This is achieved by synthesizing haptens, which are small molecules that can elicit an immune response when attached to a larger carrier protein.

The synthesis of AMOZ-derived haptens typically involves the derivatization of the primary amino group of AMOZ with a bifunctional linker containing a carboxylic acid group. This carboxylic acid can then be coupled to a carrier protein (e.g., BSA or OVA) to create an immunogen.

Experimental Protocol: Synthesis of AMOZ-derived Haptens

The following is a generalized experimental protocol for the synthesis of AMOZ-derived haptens, based on the methodologies described by Xu et al. (2013)[1]. This protocol outlines the synthesis of immunizing haptens by derivatizing AMOZ with various formylphenoxy acetic acids.

Materials:

-

AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone)

-

2-(3-formylphenoxy) acetic acid or 2-(4-formylphenoxy) acetic acid

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Dialysis tubing

Procedure:

-

Schiff Base Formation:

-

Dissolve AMOZ and the selected formylphenoxy acetic acid (e.g., 2-(3-formylphenoxy) acetic acid) in methanol.

-

Stir the mixture at room temperature for a specified period (e.g., 2-4 hours) to allow for the formation of a Schiff base.

-

-

Reduction of the Schiff Base:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in small portions to reduce the imine bond of the Schiff base.

-

Continue stirring at room temperature for several hours.

-

Acidify the mixture with dilute HCl to quench the reaction.

-

Evaporate the solvent under reduced pressure to obtain the crude hapten.

-

-

Purification of the Hapten:

-

The crude product can be purified using an appropriate chromatographic technique, such as silica gel column chromatography.

-

-

Activation of the Hapten:

-

Dissolve the purified hapten in DMF.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to activate the carboxylic acid group of the hapten.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

-

Conjugation to Carrier Protein:

-

Dissolve the carrier protein (BSA or OVA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Slowly add the activated hapten solution to the protein solution with gentle stirring.

-

Allow the conjugation reaction to proceed at room temperature for several hours or overnight at 4°C.

-

-

Purification of the Immunogen:

-

The resulting immunogen (hapten-protein conjugate) is purified by dialysis against a suitable buffer to remove unconjugated hapten and other small molecules.

-

Visualizations

References

Technical Guide: Spectroscopic and Analytical Data for AMOZ (CAS 1416047-55-6)

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a concise overview of the available data for the chemical entity identified as "AMOZ-CHPh-3-O-C-acid" with CAS Number 1416047-55-6. An extensive search of scientific literature and chemical databases indicates that detailed spectroscopic data (NMR, MS) and experimental protocols for a compound precisely matching the user-provided name "AMOZ-CHPh-3-acid" are not publicly available. The provided name appears to be a variation of the identifier found in chemical indexing services. This guide focuses on presenting the confirmed identity of the related compound and outlines the standard methodologies used for acquiring the types of spectroscopic data requested.

Compound Identification

Initial searches for "this compound" did not yield a direct match in scientific literature. However, a closely related identifier, AMOZ-CHPh-3-O-C-acid , is linked to the Chemical Abstracts Service (CAS) registry number 1416047-55-6 [1].

It is highly probable that "this compound" is a shorthand or a slight misnomer for the compound registered under this CAS number. The designation "AMOZ" is recognized as a common abbreviation for the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone [2]. This is a critical marker in food safety and veterinary medicine for detecting the use of the banned antibiotic furaltadone.

Given the absence of published synthesis or detailed characterization data for a compound with the full "AMOZ-CHPh-3-O-C-acid" structure, this document will proceed by outlining the standard analytical workflows and data presentation formats that would be used for its characterization, should the compound be synthesized and analyzed.

Standard Experimental Protocols

Detailed experimental protocols for this specific compound are not available. However, the following sections describe the standard, widely accepted methodologies for acquiring NMR and MS data for a novel small organic molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation: A 5-10 mg sample of the purified compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the compound's solubility. An internal standard, such as tetramethylsilane (TMS), is typically added for referencing the chemical shifts to 0 ppm.

-

¹H NMR Acquisition: The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16 to 64 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C spectrum would be acquired on the same instrument, typically requiring a larger number of scans (1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction. The resulting spectra are then integrated (for ¹H NMR) and peaks are picked and referenced.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

-

Sample Preparation: A dilute solution of the sample (approx. 1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: For a molecule of this type, Electrospray Ionization (ESI) would be the preferred method. The analysis would be run in both positive and negative ion modes to determine the most stable ionization pathway.

-

Analysis:

-

High-Resolution Mass Spectrometry (HRMS): The sample would be introduced into an Orbitrap or Time-of-Flight (TOF) mass analyzer. This provides a highly accurate mass measurement (typically to within 5 ppm), which is used to confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To gain structural insights, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the molecule's substructures[3].

-

Generic Data Presentation

While specific data for this compound is unavailable, this section provides templates for how the NMR and MS data would be structured for a technical report. The data shown are representative examples for a hypothetical aromatic carboxylic acid.

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 11.57 | s (broad) | - | 1H | -COOH |

| 8.10 | d | 7.8 | 2H | Ar-H |

| 7.62 | t | 7.5 | 1H | Ar-H |

| 7.48 | t | 7.8 | 2H | Ar-H |

Note: The carboxylic acid proton is characteristically found far downfield (10-12 ppm) and is often broad[4]. Protons on an aromatic ring typically appear between 7-8.5 ppm[5].

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | -COOH |

| 133.8 | Ar-C (quaternary) |

| 130.2 | Ar-CH |

| 129.3 | Ar-CH |

| 128.5 | Ar-CH |

Note: The carbonyl carbon of a carboxylic acid typically resonates in the 160-180 ppm range. Aromatic carbons appear between 120-150 ppm.

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated m/z | Measured m/z | Difference (ppm) | Proposed Formula |

| ESI+ | [M+H]⁺ | [M+H]⁺ | < 5 | CₓHᵧNₐOₑ |

| ESI- | [M-H]⁻ | [M-H]⁻ | < 5 | CₓHᵧNₐOₑ |

Visualization of Analytical Workflow

The following diagrams illustrate the standard workflow for characterizing a novel chemical compound and a representation of its potential structure based on the fragments in its name.

Conclusion

While a comprehensive dataset for a compound named "this compound" is not available in the public domain, the related CAS number 1416047-55-6 and the common chemical abbreviation "AMOZ" provide a strong indication of its potential core structure. This guide has outlined the standard, industry-accepted protocols for NMR and MS analysis and provided templates for the clear and concise presentation of such data. Researchers aiming to synthesize or analyze this compound should follow these established methodologies to ensure the generation of high-quality, publishable data.

References

An In-depth Technical Guide to the Application of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) in Immunoassays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "AMOZ-CHPh-3-acid" did not yield specific results. The available scientific literature predominantly refers to AMOZ , which is an abbreviation for 3-Amino-5-morpholinomethyl-2-oxazolidinone . This guide will focus on the applications of AMOZ in immunoassays based on the available scientific data.

Introduction to AMOZ

3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a primary metabolite of the nitrofuran antibiotic, furaltadone.[1][2] Nitrofurans are a class of broad-spectrum synthetic antibiotics that have been extensively used in veterinary medicine to treat and prevent microbial infections in livestock and aquaculture.[3][4] However, due to concerns about their potential carcinogenic and mutagenic effects in humans, the use of nitrofurans in food-producing animals has been banned in many countries, including the European Union.[3]

The parent nitrofuran compounds are rapidly metabolized in animals, forming tissue-bound metabolites that can persist for extended periods. AMOZ is the stable, tissue-bound metabolite of furaltadone and serves as a crucial marker for detecting the illegal use of this antibiotic in food products. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of AMOZ residues in various food matrices to ensure consumer safety and regulatory compliance.

Immunoassays, with their inherent specificity, high sensitivity, and high-throughput capabilities, have emerged as valuable tools for the screening and quantification of AMOZ in food samples. These methods are typically based on the competitive binding reaction between AMOZ in a sample and a labeled AMOZ conjugate for a limited number of specific antibody binding sites.

Principles of Immunoassays for AMOZ Detection

The most common immunoassay format for detecting small molecules like AMOZ is the competitive immunoassay. In this format, there is a competition between the unlabeled analyte (AMOZ in the sample) and a labeled analyte (e.g., an enzyme-conjugated AMOZ) for a limited number of binding sites on a specific antibody. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Various types of immunoassays have been developed for AMOZ detection, including:

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is the most widely used format, where an enzyme is used as the label. The signal is a color change that can be measured using a spectrophotometer.

-

Fluorescence-Linked Immunosorbent Assay (FLISA): In this assay, a fluorophore is used as the label, and the signal is detected using a fluorometer. FLISA can offer higher sensitivity compared to conventional ELISA.

-

Immunochromatographic Assay (ICA): This is a rapid test format, often in the form of a dipstick, that provides a qualitative or semi-quantitative result within minutes.

Quantitative Data Summary

The performance of various immunoassays for AMOZ detection has been reported in the literature. The following tables summarize the key quantitative data for easy comparison.

Table 1: Performance Characteristics of ic-ELISA and FLISA for AMOZ Detection

| Parameter | ic-ELISA | FLISA | Reference |

| IC50 (ng/mL) | 0.11 | 0.09 | |

| Limit of Detection (LOD) (µg/kg) | - | - | |

| Catfish | - | - | |

| Sturgeon | - | - | |

| Shrimp | - | - | |

| Crab | - | - | |

| Swine Muscle | - | - | |

| Swine Liver | - | - | |

| Chicken Muscle | - | - | |

| Chicken Liver | - | - | |

| Recovery Rate (%) | 81.1 - 105.3 | 81.4 - 104.1 | |

| Coefficient of Variation (%) | 5.4 - 9.7 | 4.7 - 9.8 |

Note: The detection of AMOZ in these assays is based on its derivative, 2-NP-AMOZ.

Table 2: Cross-Reactivity of AMOZ Monoclonal Antibody

| Compound | Cross-Reactivity (%) | Reference |

| 2-NP-AMOZ | 100 | |

| AMOZ | < 3 | |

| AHD | < 0.01 | |

| AOZ | < 3 | |

| SEM | < 0.01 | |

| Furazolidone | < 3 | |

| Nitrofurantoin | < 3 | |

| Furaltadone | < 3 | |

| Nitrofurazone | < 3 |

Experimental Protocols

Indirect Competitive ELISA (ic-ELISA) Protocol for AMOZ

This protocol is a generalized procedure based on published methods.

Materials:

-

Microtiter plates pre-coated with a coating antigen (e.g., CPAMOZ-BSA).

-

AMOZ standards or derivatized 2-NP-AMOZ standards.

-

Monoclonal antibody (mAb) against AMOZ or its derivative.

-

Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG).

-

Substrate solution (e.g., TMB).

-

Stop solution (e.g., 2M H₂SO₄).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS).

-

Sample extracts.

Procedure:

-

Preparation of Reagents: Prepare all standards, samples, and antibody solutions to their working concentrations.

-

Antibody-Antigen Incubation: Add 50 µL of the AMOZ standard or sample solution and 50 µL of the primary antibody solution to each well of the coated microtiter plate.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C).

-

Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

-

Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) at room temperature.

-

Stopping the Reaction: Add 50 µL of the stop solution to each well.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the AMOZ concentration. Determine the AMOZ concentration in the samples from the standard curve.

Fluorescence-Linked Immunosorbent Assay (FLISA) Protocol for AMOZ

This protocol is a generalized procedure based on published methods.

Materials:

-

Black microtiter plates.

-

Coating antigen (e.g., CPAMOZ-BSA).

-

AMOZ standards or derivatized 2-NP-AMOZ standards.

-

Monoclonal antibody (mAb) against AMOZ or its derivative.

-

Fluorescently labeled secondary antibody (e.g., quantum dot-labeled secondary antibody).

-

Wash buffer.

-

Blocking buffer.

-

Sample extracts.

Procedure:

-

Coating: Coat the wells of a black microtiter plate with the coating antigen and incubate overnight at 4°C.

-

Blocking: Wash the plate and block the remaining protein-binding sites with blocking buffer.

-

Competitive Reaction: Add AMOZ standards or samples and the primary antibody to the wells and incubate.

-

Washing: Wash the plate to remove unbound reagents.

-

Secondary Antibody Incubation: Add the fluorescently labeled secondary antibody and incubate.

-

Washing: Repeat the washing step.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Similar to ELISA, construct a standard curve and determine the AMOZ concentration in the samples.

Mandatory Visualizations

Formation of AMOZ from Furaltadone

Caption: Metabolic pathway of Furaltadone to its stable metabolite AMOZ.

Experimental Workflow of Competitive Immunoassay for AMOZ Detection

Caption: Workflow of a competitive immunoassay for the detection of AMOZ.

References

- 1. food.r-biopharm.com [food.r-biopharm.com]

- 2. An immunochromatographic assay for rapid and direct detection of 3-amino-5-morpholino-2-oxazolidone (AMOZ) in meat and feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific compound denoted "AMOZ-CHPh-3-acid" is not found in the reviewed scientific literature, this technical guide provides an in-depth analysis of closely related compounds, focusing on N-benzyl substituted heterocyclic cores bearing a carboxylic acid moiety at the 3-position. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules, particularly in the realm of oncology. This review will delve into the synthesis, quantitative biological data, experimental protocols, and relevant signaling pathways associated with these promising classes of compounds, with a focus on pyrazole, thiazole, and pyridine scaffolds.

I. Synthesis of N-Benzyl Heterocyclic Carboxylic Acids

The synthesis of N-benzyl substituted heterocyclic carboxylic acids typically involves a multi-step process, beginning with the formation of the heterocyclic core, followed by N-benzylation and functional group manipulations to introduce the carboxylic acid.

A. General Synthetic Strategies

The construction of the core heterocyclic ring is a critical first step. For instance, pyrazole derivatives can be synthesized through the condensation of a β-dicarbonyl compound with hydrazine. Thiazole rings are often formed via the Hantzsch thiazole synthesis, which involves the reaction of a haloketone with a thioamide. Pyridine rings can be constructed through various methods, including the Hantzsch pyridine synthesis.

Following the formation of the heterocyclic core, N-benzylation is commonly achieved by reacting the heterocycle with a substituted benzyl halide (e.g., benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.

The introduction of the carboxylic acid at the 3-position can be accomplished through several methods, including the hydrolysis of a pre-existing ester or nitrile group, or through carboxylation reactions using carbon dioxide or other carboxylating agents.

B. Detailed Experimental Protocol: Synthesis of a Representative N-Benzyl-Pyrazole Carboxamide

The following protocol is a representative example for the synthesis of a related N-benzyl pyrazole carboxamide, adapted from the literature.

Scheme 1: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide [1]

-

Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine: 3,4-difluoronitrobenzene is reacted with morpholine in the presence of a base.

-

Reduction to N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide: The nitro group is reduced, for example, with sodium dithionite.[1]

-

Formation of Ketene Dithioacetal Derivative: The resulting butanamide is reacted with carbon disulfide in the presence of a base, followed by methylation.

-

Cyclization to Pyrazole: The ketene dithioacetal derivative is cyclized with hydrazine hydrate to form the pyrazole ring system, yielding N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide.[1]

-

N-Aroylation (as an analogue to N-benzylation): The final step involves the reaction of the pyrazole with a desired acid chloride (in this case, an aroyl chloride, which is analogous to using a benzyl-containing acid chloride) in the presence of a base like triethylamine to yield the final carboxamide derivative.[1]

II. Quantitative Biological Data

A critical aspect of drug discovery is the quantitative assessment of biological activity. For the N-benzyl heterocyclic compounds, anticancer activity is a key area of investigation. The following tables summarize representative quantitative data for these classes of compounds.

Table 1: Anticancer Activity of N-(5-R-benzyl)-1,3-thiazol-2-yl Carboxamide Derivatives [2]

| Compound ID | R-group on Benzyl Ring | Average Growth Percent (GPmean) of Cancer Cell Lines |

| 3a | H | 90.59% |

| 3b | 4-CH₃ | 80.86% |

| 3c | 4-Cl | 41.92% |

The data represents the average growth percentage across a panel of approximately 60 human tumor cell lines at a 10µM concentration. A lower percentage indicates higher anticancer activity.

Table 2: In Vitro Anticancer Activity of 3-Benzyl-4,8-dimethylbenzopyrone Derivatives

| Compound ID | Structure/Substituent | Growth Inhibition (%) - Leukemia Cell Line (CCRF-CEM) |

| 4a | N'-(phenyl)acetohydrazide derivative | 45.3 |

| 4b | N'-(4-chlorophenyl)acetohydrazide derivative | 52.8 |

| 4c | N'-(3,4,5-trimethoxyphenyl)acetohydrazide derivative | 58.7 |

Data represents the percentage of growth inhibition at a single dose of 10µM.

Table 3: Antimycobacterial and Antifungal Activity of N-Benzylpyrazine-2-carboxamides

| Compound ID | Benzyl Substituent | MIC (µg/mL) vs. M. tuberculosis | MIC (µmol/L) vs. T. mentagrophytes |

| 2 | 3-Trifluoromethyl | >100 | 15.62 |

| 12 | 4-Methoxy | 6.25 | >500 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

III. Experimental Protocols for Biological Assays

The evaluation of the biological activity of these compounds relies on standardized in vitro assays.

A. Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

B. Antimicrobial Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the microorganism to grow.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

IV. Signaling Pathways and Mechanisms of Action

N-benzyl substituted heterocyclic compounds can exert their anticancer effects through the modulation of various cellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt and MAPK/ERK pathways are two of the most critical pathways in this context.

A. The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers.

Caption: The PI3K/Akt signaling pathway.

Some N-benzyl pyrazole derivatives have been shown to modulate the mTORC1 pathway, a downstream effector of Akt, leading to the disruption of autophagy and potent anticancer activity.

B. The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation.

Caption: The MAPK/ERK signaling pathway.

Some N-benzyl pyrazole compounds have been identified as inhibitors of mitogen-activated protein kinase 1 (MAPK1), suggesting a direct interaction with this pathway.

C. Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of a novel compound, a series of experiments are typically conducted.

Caption: Workflow for elucidating the mechanism of action.

V. Conclusion

While the specific entity "this compound" remains unidentified in the public domain, the structural class of N-benzyl heterocyclic carboxylic acids represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these scaffolds, coupled with their demonstrated potent biological activities, particularly in the context of cancer, underscores their importance in modern drug discovery. The continued exploration of structure-activity relationships, detailed mechanistic studies, and optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinical realities. This guide provides a foundational understanding of the synthesis, biological evaluation, and potential mechanisms of action of these important molecules, serving as a valuable resource for researchers in the field.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of AMOZ-CHPh-3-acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for AMOZ-CHPh-3-acid (CAS No. 1416047-55-6) is not publicly available. This guide is based on the general properties of the oxazolidinone class of compounds and related heterocyclic carboxylic acids. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before handling this compound.

Introduction

This compound belongs to the oxazolidinone class of compounds. Oxazolidinones are a significant class of synthetic antimicrobial agents known for their activity against a range of Gram-positive bacteria.[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes them a valuable area of research, particularly in the context of antibiotic resistance.[1] This guide provides a comprehensive overview of the presumed safety and handling guidelines for this compound, drawing parallels from the broader oxazolidinone family to ensure the safety of laboratory personnel.

Physicochemical and Toxicological Data

Due to the absence of specific experimental data for this compound, the following tables present a compilation of generalized data for oxazolidinone and thiazolidine carboxylic acid derivatives. These values should be considered as estimates and handled with appropriate caution.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Information | Source/Basis |

| Molecular Formula | C₁₈H₁₆N₂O₅ | Calculated |

| Molecular Weight | 340.33 g/mol | Calculated |

| Appearance | White to off-white solid | General for similar compounds |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF | General for oxazolidinones |

| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases. | General chemical principles |

Table 2: Presumed Toxicological Profile

| Parameter | Presumed Effect/Value | Basis of Presumption |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | General for many organic compounds |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | General for carboxylic acids |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | General for carboxylic acids |

| Specific Target Organ Toxicity | May cause respiratory irritation | General for fine chemical powders |

| Carcinogenicity | No data available | N/A |

| Mutagenicity | No data available | N/A |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are based on standard laboratory procedures for handling potentially hazardous chemical compounds.

3.1. Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any tears or punctures before use.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is required.

3.3. General Handling Procedures

-

Avoid creating dust.

-

Weigh the compound in a fume hood.

-

Keep the container tightly closed when not in use.

-

Wash hands thoroughly after handling.

3.4. Spill and Disposal Procedures

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualized Workflows and Pathways

4.1. Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Caption: Workflow for safe handling of this compound.

4.2. Generalized Mechanism of Action for Oxazolidinones

This diagram illustrates the general mechanism of action for oxazolidinone antibiotics, which is presumed to be relevant for this compound.

Caption: Generalized signaling pathway for oxazolidinones.

References

Methodological & Application

Application Note: Development of a Monoclonal Antibody Against the AMOZ-CHPh-3-acid Hapten

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small molecules, or haptens, are typically not immunogenic on their own. To elicit a specific antibody response, they must be conjugated to a larger carrier protein.[1][2][] This application note provides a comprehensive workflow and detailed protocols for the development of a high-affinity monoclonal antibody (mAb) against the novel hapten, AMOZ-CHPh-3-acid. The process leverages established hybridoma technology, beginning with hapten-carrier conjugation, proceeding through mouse immunization, and culminating in hybridoma fusion, screening, and antibody characterization.[4][5] The resulting monoclonal antibody can serve as a critical reagent for the development of sensitive and specific immunoassays for the detection and quantification of this compound in various matrices.

Overall Experimental Workflow

The development of a monoclonal antibody against a small molecule hapten is a multi-step process. It begins with making the hapten immunogenic by conjugating it to large carrier proteins. This immunogen is then used to elicit an immune response in mice. Splenocytes from an immunized mouse with a high antibody titer are fused with myeloma cells to create immortal antibody-producing hybridoma cells. These cells are then screened to identify clones producing the desired antibody, which is subsequently purified and characterized.

Protocols

Protocol 1: Hapten-Carrier Protein Conjugation

This protocol describes the conjugation of this compound, which contains a terminal carboxylic acid, to primary amines on carrier proteins (Keyhole Limpet Hemocyanin for immunization; Bovine Serum Albumin for screening) using the EDC/NHS chemistry.

Materials:

-

This compound Hapten

-

Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Activate Hapten: Dissolve 10 mg of this compound hapten, 12 mg of NHS, and 20 mg of EDC in 1 mL of anhydrous DMF.

-

Incubate the mixture at room temperature for 4-6 hours with gentle stirring to form the NHS-activated ester.

-

Prepare Carrier Proteins: Dissolve 10 mg of KLH in 5 mL of MES buffer and 10 mg of BSA in 5 mL of PBS (pH 7.4) in separate tubes.

-

Conjugation: Add the activated hapten solution dropwise to each carrier protein solution while gently stirring.

-

Allow the reaction to proceed overnight at 4°C with continuous stirring.

-

Purification: Transfer the conjugate solutions to dialysis tubing (10 kDa MWCO) and dialyze against 1L of PBS for 48 hours at 4°C, changing the PBS buffer every 8-12 hours to remove unreacted hapten and crosslinkers.

-

Characterization: Determine the conjugation efficiency by methods such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry. Store the conjugates (AMOZ-KLH and AMOZ-BSA) at -20°C.

Protocol 2: Mouse Immunization

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

AMOZ-KLH immunogen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Sterile PBS and syringes

Procedure:

-

Primary Immunization: Emulsify the AMOZ-KLH immunogen with an equal volume of CFA to a final concentration of 1 mg/mL. Inject 100 µL of the emulsion (containing 50 µg of immunogen) intraperitoneally (IP) into each mouse.

-

Booster Injections: Boost the immunization on days 21 and 42. For boosters, emulsify AMOZ-KLH with IFA and inject 100 µL (50 µg) IP.

-

Titer Monitoring: On day 35 (14 days after the first boost), collect a small blood sample from the tail vein to test the serum antibody titer via indirect ELISA using AMOZ-BSA as the coating antigen.

-

Final Boost: Three days before cell fusion, administer a final boost of 50 µg of AMOZ-KLH in sterile PBS (without adjuvant) via IP injection.

Protocol 3: Hybridoma Development

Materials:

-

SP2/0 myeloma cells

-

Spleen from immunized mouse

-

Polyethylene glycol (PEG) 1500

-

DMEM (high glucose)

-

Fetal Bovine Serum (FBS)

-

HAT (Hypoxanthine-Aminopterin-Thymidine) and HT media supplements

-

96-well cell culture plates

Procedure:

-

Cell Preparation: Harvest the spleen from the euthanized mouse and prepare a single-cell suspension of splenocytes. Separately, prepare SP2/0 myeloma cells, ensuring they are in the logarithmic growth phase.

-

Fusion: Mix splenocytes and SP2/0 cells at a ratio of 5:1. Fuse the cells by adding PEG 1500 dropwise over 1 minute, followed by gentle stirring for 1 minute. Slowly add serum-free DMEM to dilute the PEG.

-

Selection: Centrifuge the cell pellet, resuspend in HAT-supplemented medium, and plate into multiple 96-well plates.

-

Culture: Incubate the plates at 37°C in 5% CO2. After 7-10 days, screen the supernatants from wells with visible hybridoma growth for antigen-specific antibodies.

-

Cloning: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.

Protocol 4: Screening by Competitive ELISA

This assay identifies hybridoma clones that produce antibodies specific to the free this compound hapten. The principle relies on the competition between the hapten in solution (in the hybridoma supernatant) and the hapten conjugated to BSA (coated on the plate) for binding to the antibody.

Procedure:

-

Coating: Coat a 96-well microtiter plate with 100 µL/well of AMOZ-BSA (1-5 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing & Blocking: Wash the plate 3 times with PBST (PBS with 0.05% Tween-20). Block with 200 µL/well of 5% non-fat dry milk in PBST for 1 hour at 37°C.

-

Competition: Wash the plate again. Pre-incubate 50 µL of hybridoma supernatant with 50 µL of a standard concentration of free this compound hapten (or a control buffer) for 30 minutes. Add 100 µL of this mixture to the coated wells. Incubate for 1 hour at 37°C.

-

Detection: Wash the plate. Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

-

Substrate: Wash the plate. Add 100 µL of TMB substrate solution. Stop the reaction after 15-20 minutes with 50 µL of 2M H2SO4.

-

Read: Measure the optical density (OD) at 450 nm. A lower OD value compared to the negative control indicates the presence of specific antibodies.

Data Presentation

Quantitative data from the monoclonal antibody development process should be clearly organized. Below are examples of tables for presenting key results.

Table 1: Mouse Serum Titer Analysis by Indirect ELISA

| Mouse ID | Dilution | OD 450nm (Pre-immune) | OD 450nm (Post-immune) | Titer |

|---|---|---|---|---|

| Mouse 1 | 1:1,000 | 0.105 | >3.000 | >1:128,000 |

| 1:8,000 | 0.098 | 2.850 | ||

| 1:64,000 | 0.110 | 1.520 | ||

| 1:128,000 | 0.102 | 0.880 | ||

| Mouse 2 | 1:1,000 | 0.112 | >3.000 | >1:128,000 |

| 1:8,000 | 0.105 | 2.910 | ||

| 1:64,000 | 0.108 | 1.680 | ||

| 1:128,000 | 0.099 | 0.950 |

Titer is defined as the reciprocal of the highest dilution giving an OD > 2x that of the pre-immune serum.

Table 2: Characteristics of Selected Monoclonal Antibodies

| Clone ID | Isotype | Affinity Constant (Ka) (L/mol) | IC50 (ng/mL) in cELISA |

|---|---|---|---|

| AMZ-3A5 | IgG1, kappa | 1.5 x 10⁹ | 0.85 |

| AMZ-4C2 | IgG2b, kappa | 8.2 x 10⁸ | 1.52 |

| AMZ-6F1 | IgG1, kappa | 2.3 x 10⁹ | 0.55 |

IC50 is the concentration of hapten required to inhibit 50% of antibody binding in a competitive ELISA.

Table 3: Cross-Reactivity Profile of mAb Clone AMZ-6F1

| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |

|---|---|---|---|

| This compound | Target Analyte | 0.55 | 100 |

| Analog 1 | Related Structure 1 | 150.2 | 0.37 |

| Analog 2 | Related Structure 2 | >1000 | <0.05 |

| Analog 3 | Unrelated Structure | >1000 | <0.05 |

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100.

References

Application Notes: Competitive ELISA for Furaltadone Metabolite (AMOZ) Detection

These application notes provide a detailed overview and protocol for the detection of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), using a competitive enzyme-linked immunosorbent assay (ELISA). This method is a sensitive and high-throughput screening tool for detecting illegal furaltadone use in various food matrices.

Introduction

Furaltadone, a nitrofuran antibiotic, is banned for use in food-producing animals in many countries due to the carcinogenic potential of its residues.[1][2][3] After administration, furaltadone is rapidly metabolized and its tissue-bound metabolite, AMOZ, persists for an extended period. Therefore, the detection of AMOZ serves as a marker for the illegal use of furaltadone.[4]

The competitive ELISA is a widely used immunoassay for the quantitative detection of AMOZ. The principle of this assay relies on the competition between the free AMOZ in the sample and a labeled AMOZ derivative (the tracer or coating antigen) for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of AMOZ in the sample. For detection, AMOZ is typically derivatized to a more immunogenic form, such as a nitrophenyl derivative (NP-AMOZ) or a carboxyphenyl derivative (CPAMOZ), to enable antibody recognition.

Assay Performance Characteristics

The performance of competitive ELISAs for AMOZ detection is characterized by several key parameters, including the half-maximal inhibitory concentration (IC50), limit of detection (LOD), cross-reactivity, and recovery rates in various sample matrices.

Table 1: Summary of Quantitative Performance Data for AMOZ Competitive ELISA

| Parameter | Value | Matrix | Reference |

| IC50 | 0.11 ng/mL | - | |

| 0.09 ng/mL (FLISA) | - | ||

| 0.325 µg/kg | Cultured Fish | ||

| 0.14 µg/L | - | ||

| 0.074 ng/mL | - | ||

| 0.13 ng/mL | - | ||

| LOD | 0.1 µg/kg | Cultured Fish | |

| 0.01 µg/L | - | ||

| 0.1 ppb | Muscle, Liver, Honey, Milk, Egg | ||

| 0.15 ppb | Muscle (fish, shrimp) | ||

| Recovery Rate | 81.1–105.3% | Spiked Animal Tissue | |

| 89.8–112.5% | Cultured Fish | ||

| 81.0–104.0% | Fish and Shrimp | ||

| 80%±25% | Muscle, Liver, Egg | ||

| 75%±15% | Honey, Milk | ||

| 92.1–107.7% | Fish, Shrimp, Honey, Egg | ||

| 82.6–108.4% | Animal Tissues |

Table 2: Cross-Reactivity of AMOZ ELISA

| Compound | Cross-Reactivity (%) | Reference |

| 2-NP-AMOZ | 100 | |

| CPAMOZ | 122.2 | |

| AMOZ | 10.7 | |

| Furaltadone | 8.9 | |

| NPAMOZ | 100 | |

| CPAMOZ | 27.45 | |

| AMOZ | 0.18 | |

| NPAMOZ | 118 | |

| AMOZ | 2.3 | |

| FTD | 16.3 | |

| AOZ, AHD, SEM | < 0.1 |

Experimental Protocols

The following protocols are generalized from multiple sources and provide a comprehensive guide for sample preparation and the competitive ELISA procedure for AMOZ detection.

I. Sample Preparation and Derivatization

This process involves the extraction of protein-bound AMOZ from tissues, followed by derivatization to enable detection.

-

Homogenization: Weigh 1 ± 0.05 g of the homogenized sample into a centrifuge tube.

-

Hydrolysis and Derivatization:

-

Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of a derivatizing agent (e.g., 50 mM 2-nitrobenzaldehyde in DMSO) to the sample.

-

Vortex the mixture for 5 minutes.

-

Incubate the mixture. Options include overnight at 37°C, for 3 hours in a 50°C water bath, or in a boiling water bath for 10 minutes.

-

-

Neutralization and Extraction:

-

Allow the sample to cool to room temperature.

-

Add 5 mL of 0.1 M K2HPO4, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate.

-

Vortex for 5 minutes.

-

-

Centrifugation and Collection:

-

Centrifuge at 4000 rpm for 10-20 minutes at room temperature.

-

Transfer the upper ethyl acetate layer to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the ethyl acetate extract to dryness under a stream of nitrogen at 50-60°C.

-

Reconstitute the dried residue in a known volume of reconstitution buffer (e.g., 1 mL of n-hexane followed by 1 mL of 0.1 M PBS, collecting the lower solution). The reconstituted sample is now ready for ELISA analysis.

-

References

- 1. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furaltadone Metabolite ELISA Test Kit, Veterinary Drugs, 0.05 ppb [smartscience.co.th]

- 3. a-matrix.ng [a-matrix.ng]

- 4. Development of a competitive ELISA for the detection of a furaltadone marker residue, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in cultured fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Determination of Hapten-to-Carrier Protein Ratio for AMOZ-CHPh-3-acid Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the development of immunoassays and vaccines, small molecules known as haptens are often conjugated to larger carrier proteins to elicit a robust immune response. The molar ratio of hapten to carrier protein is a critical parameter that can significantly influence the immunogenicity of the conjugate and the subsequent antibody response. This application note provides a detailed protocol for the conjugation of a carboxylated hapten, exemplified by AMOZ-CHPh-3-acid, to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using the carbodiimide (EDC-NHS) method. Furthermore, it describes the spectrophotometric method for determining the hapten-to-carrier protein ratio.

Principle of Hapten-to-Carrier Ratio Calculation

The determination of the hapten-to-carrier protein ratio is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of the hapten-protein conjugate at two specific wavelengths—one where the hapten and protein absorb (e.g., 280 nm) and one where only the hapten absorbs—it is possible to calculate the concentrations of both the protein and the hapten in the conjugate solution.

Materials and Methods

Materials

-

Hapten: this compound (or a suitable analog with a carboxyl group)

-

Carrier Proteins:

-

Bovine Serum Albumin (BSA)

-

Keyhole Limpet Hemocyanin (KLH)

-

-

Conjugation Reagents:

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

-

Buffers and Solutions:

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Glycine or Hydroxylamine, pH 8.0

-

-

Purification:

-

Dialysis tubing (10 kDa MWCO) or desalting columns

-

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters used in this protocol.

| Parameter | Value | Reference/Notes |

| Bovine Serum Albumin (BSA) | ||

| Molecular Weight | ~66,500 Da | [1][2][3] |

| Molar Extinction Coefficient at 280 nm (εBSA, 280) | 43,824 M-1cm-1 | [4][5] |

| Keyhole Limpet Hemocyanin (KLH) | ||

| Molecular Weight | 4.5 x 105 to 1.3 x 107 Da (highly variable) | |

| Molar Extinction Coefficient at 280 nm (εKLH, 280) | Not reliable due to turbidity. | A protein assay (e.g., BCA) is recommended for concentration determination. |

| Exemplary Hapten (3-(4-Carboxyphenyl)propionic acid) | ||

| Molecular Weight | 194.18 g/mol | |

| Molar Extinction Coefficient at λmax (εhapten, λmax) | To be determined experimentally (See Appendix A) | A placeholder value of 15,000 M-1cm-1 at 260 nm will be used in the example calculation. |

| Molar Extinction Coefficient at 280 nm (εhapten, 280) | To be determined experimentally (See Appendix A) | A placeholder value of 5,000 M-1cm-1 will be used in the example calculation. |

Experimental Protocols

Protocol for EDC-NHS Conjugation of Hapten to Carrier Protein

This two-step protocol minimizes the risk of carrier protein self-polymerization.

-

Hapten Activation:

-

Dissolve 10 mg of this compound in 1 mL of Activation Buffer.

-

Add a 1.5-fold molar excess of EDC and NHS to the hapten solution.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation to Carrier Protein:

-

Dissolve 20 mg of BSA or KLH in 2 mL of Coupling Buffer.

-

Add the activated hapten solution dropwise to the carrier protein solution while gently stirring.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

-

Quenching and Purification:

-

Add the quenching solution to a final concentration of 50 mM to stop the reaction.

-

Purify the conjugate by dialysis against PBS at 4°C with several buffer changes over 48 hours, or by using a desalting column.

-

Protocol for Spectrophotometric Analysis

-

Determine the Absorbance Maximum of the Hapten (λmax):

-

Prepare a known concentration of the free hapten in PBS.

-

Scan the absorbance from 230 nm to 400 nm to identify the wavelength of maximum absorbance (λmax).

-

-

Measure Absorbance of the Conjugate:

-

Dilute the purified hapten-carrier conjugate solution with PBS to obtain absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Measure the absorbance of the diluted conjugate at 280 nm (A280) and at the hapten's λmax (Aλmax).

-

Calculation of Hapten-to-Carrier Ratio

The following equations are used to determine the molar concentrations of the protein and the hapten in the conjugate solution:

Correction Factor (CF): CF = εprotein, λmax / εprotein, 280 (Note: If the protein's absorbance at the hapten's λmax is negligible, this correction is not necessary.)

Concentration of Protein (M): Cprotein = (A280 - (Aλmax * (εhapten, 280 / εhapten, λmax))) / (εprotein, 280 * path length)

Concentration of Hapten (M): Chapten = (Aλmax - (A280 * CF)) / (εhapten, λmax * path length)

Hapten-to-Carrier Molar Ratio: Ratio = Chapten / Cprotein

Visualizations

References

Application Notes and Protocols for Immunogen Preparation using AMOZ-CHPh-3-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of AMOZ-CHPh-3-acid as a hapten in the preparation of immunogens for antibody production. AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) is a critical metabolite of the nitrofuran antibiotic, furaltadone. Due to its persistence in animal tissues, sensitive and specific detection of AMOZ is crucial for food safety. The generation of high-affinity antibodies against AMOZ is a key step in the development of immunoassays for its detection.

This compound, a derivative of AMOZ, is an immunizing hapten designed for covalent conjugation to carrier proteins.[1] This derivatization introduces a carboxylic acid group via a carboxymethylphenoxy linker, facilitating its attachment to amine residues on immunogenic carrier proteins such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The resulting hapten-carrier conjugate can then be used to elicit a robust immune response in host animals, leading to the production of specific anti-AMOZ antibodies.

This document outlines the detailed protocols for the synthesis of the this compound hapten, its conjugation to a carrier protein, the preparation of the immunogen, and subsequent immunization of laboratory animals. Additionally, it provides a protocol for the evaluation of the resulting antibody titer by Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

Table 1: Hapten and Carrier Protein Characteristics

| Parameter | Value | Reference |

| Hapten | This compound | [1] |

| CAS Number | 1416047-55-6 | [1][2] |

| Molecular Formula | C₁₆H₁₉N₃O₅ | [3] |

| Carrier Protein | Keyhole Limpet Hemocyanin (KLH) | |

| Conjugation Chemistry | Carbodiimide (EDC) |

Table 2: Representative Immunization Schedule for Mice

| Day | Procedure | Antigen Dose | Adjuvant |

| 0 | Primary Immunization (Intraperitoneal) | 50-100 µg | Complete Freund's Adjuvant (CFA) |

| 14 | First Booster (Intraperitoneal) | 50 µg | Incomplete Freund's Adjuvant (IFA) |

| 28 | Second Booster (Intraperitoneal) | 50 µg | Incomplete Freund's Adjuvant (IFA) |

| 35 | Test Bleed | N/A | N/A |

| 42 | Final Booster (Intravenous/Intraperitoneal) | 50 µg | Saline (No Adjuvant) |

| 45 | Splenocyte Harvest for Hybridoma Production | N/A | N/A |

Table 3: Expected Antibody Titer and Assay Sensitivity

| Parameter | Expected Value |

| Antiserum Titer (ELISA) | > 1:10,000 |

| Monoclonal Antibody IC₅₀ (Competitive ELISA) | 0.1 - 10 ng/mL |

Experimental Protocols

Protocol 1: Synthesis of this compound Hapten

This protocol is based on the derivatization of AMOZ with 2-(3-formylphenoxy) acetic acid.

Materials:

-

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

-

2-(3-formylphenoxy) acetic acid

-

Methanol

-

Reaction vessel with reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Dissolve 2-(3-formylphenoxy) acetic acid in methanol in the reaction vessel.

-

Add an equimolar amount of AMOZ to the solution.

-

Reflux the mixture with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography or recrystallization.

-

Confirm the structure of the purified hapten by NMR and mass spectrometry.

Protocol 2: Conjugation of this compound to KLH using EDC

This protocol describes the covalent coupling of the carboxylated hapten to the amine groups of the carrier protein KLH.

Materials:

-

This compound

-

Keyhole Limpet Hemocyanin (KLH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) (optional, for improved efficiency)

-

Conjugation Buffer (e.g., 0.1 M MES buffer, pH 4.7-6.0)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Dialysis tubing or desalting column

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Dissolve this compound in a minimal amount of an organic solvent (e.g., DMSO or DMF) and then dilute with Conjugation Buffer.

-

Dissolve KLH in Conjugation Buffer.

-

Activate the carboxyl group of this compound by adding EDC (and optionally NHS) to the hapten solution. A typical molar excess of EDC to hapten is 10:1.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

Add the activated hapten solution to the KLH solution. A typical molar ratio of hapten to KLH is between 20:1 and 200:1.

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

Stop the reaction by adding a quenching solution.

-

Remove unreacted hapten and crosslinker by dialysis against PBS or by using a desalting column.

-

Determine the protein concentration of the AMOZ-KLH conjugate using a protein assay (e.g., BCA assay).

-

Characterize the conjugation efficiency by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry if desired.

-

Store the conjugate at -20°C or -80°C in aliquots.

Protocol 3: Immunization of Mice with AMOZ-KLH Conjugate

This protocol outlines a typical immunization schedule for generating an immune response in mice.

Materials:

-

AMOZ-KLH conjugate

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Sterile Phosphate Buffered Saline (PBS)

-

Syringes and needles (25-27 gauge)

-

BALB/c mice (female, 6-8 weeks old)

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of the AMOZ-KLH conjugate and CFA. The final concentration of the immunogen should be 50-100 µg per 100 µL.

-

To prepare the emulsion, mix equal volumes of the immunogen solution and CFA by vortexing or sonication until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

Inject each mouse intraperitoneally (IP) with 100-200 µL of the emulsion.

-

-

Booster Immunizations (e.g., Day 14 and Day 28):

-

Prepare an emulsion of the AMOZ-KLH conjugate (50 µg per 100 µL) with IFA in the same manner as the primary immunization.

-

Inject each mouse IP with 100-200 µL of the emulsion.

-

-

Test Bleed (e.g., Day 35):

-

Collect a small amount of blood from the tail vein to check the antibody titer by ELISA.

-

-

Final Boost (3-4 days before fusion):

-

Inject the mouse with the highest antibody titer with 50 µg of the AMOZ-KLH conjugate in sterile PBS (without adjuvant) via an intravenous (IV) or intraperitoneal (IP) route.

-

-

Splenocyte Harvest:

-

Three to four days after the final boost, the mouse is euthanized, and the spleen is aseptically removed for hybridoma cell fusion and monoclonal antibody production.

-

Protocol 4: Indirect ELISA for Anti-AMOZ Antibody Titer Determination

This protocol is for screening mouse serum for the presence of antibodies against AMOZ.

Materials:

-

AMOZ-BSA or AMOZ-OVA coating antigen (prepared similarly to the immunogen, but with a different carrier protein to avoid detection of anti-carrier antibodies)

-

Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

-

Washing Buffer (PBS with 0.05% Tween-20, PBST)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

-

Mouse serum samples (including pre-immune serum as a negative control)

-

HRP-conjugated anti-mouse IgG secondary antibody

-

TMB substrate solution

-

Stop Solution (e.g., 2 M H₂SO₄)

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Coating:

-

Dilute the AMOZ-BSA/OVA coating antigen to 1-10 µg/mL in Coating Buffer.

-

Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate.

-

Incubate overnight at 4°C or for 2 hours at 37°C.

-

-

Washing:

-

Wash the plate three times with 200 µL of Washing Buffer per well.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Washing:

-